molecular formula C16H14N2OS B3015175 2-((2-phenyl-1H-indol-3-yl)thio)acetamide CAS No. 536979-42-7

2-((2-phenyl-1H-indol-3-yl)thio)acetamide

Cat. No. B3015175
CAS RN: 536979-42-7
M. Wt: 282.36
InChI Key: SHQGSDDDFQPHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-phenyl-1H-indol-3-yl)thio)acetamide is a compound that has been studied for its potential antiviral properties . It has been found to be a potent inhibitor of both the respiratory syncytial virus (RSV) and influenza A virus (IAV) .


Synthesis Analysis

The synthesis of this compound involves the design and preparation of a series of derivatives . In one study, 35 derivatives were created and evaluated for their anti-RSV and anti-IAV activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis would require advanced techniques such as 2D-QSAR, 3D-QSAR, and molecular docking .

Scientific Research Applications

Anticancer Activity

Indole derivatives, such as 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, have been studied for their potential as anticancer agents . They are known to inhibit the Bcl-2/Mcl-1 proteins, which play a significant role in the regulation of apoptosis. Compounds with this structure have shown inhibitory activity against various cancer cell lines, indicating their potential for development into therapeutic agents .

Antiviral Properties

These compounds have also been explored for their antiviral properties . Indole derivatives have been reported to exhibit inhibitory activity against a range of RNA and DNA viruses. This includes activity against influenza A and Coxsackie B4 virus, suggesting a potential role in the treatment of viral infections .

Anti-HIV Activity

The fight against HIV has led to the exploration of indole derivatives as potential anti-HIV agents. Molecular docking studies of novel indolyl derivatives have shown promise in this field, indicating the compound’s potential to interfere with the replication process of the HIV-1 virus .

Antimicrobial and Antitubercular Effects

Indole derivatives have been synthesized and reported as antimycobacterial agents , which could be significant in the treatment of tuberculosis. Their broad-spectrum antimicrobial activities make them candidates for further research in combating various bacterial infections .

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant activities of indole derivatives are well-documented. These properties are crucial in the management of chronic diseases and in the prevention of oxidative stress-related cellular damage .

Antidiabetic and Antimalarial Applications

Research has indicated that indole derivatives can have significant antidiabetic and antimalarial activities. This opens up possibilities for their use in the treatment of diabetes and malaria, two major global health concerns .

properties

IUPAC Name

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-14(19)10-20-16-12-8-4-5-9-13(12)18-15(16)11-6-2-1-3-7-11/h1-9,18H,10H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQGSDDDFQPHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.